MK-0752

Übersicht

Beschreibung

MK-0752 ist ein potenter Gamma-Sekretase-Inhibitor, der umfassend auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, untersucht wurde. Gamma-Sekretase ist ein Enzymkomplex, der eine entscheidende Rolle im Notch-Signalweg spielt, der an der Zelldifferenzierung, Proliferation und Apoptose beteiligt ist. Durch die Hemmung der Gamma-Sekretase kann this compound den Notch-Signalweg modulieren und ist somit ein vielversprechender Kandidat für die Krebstherapie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

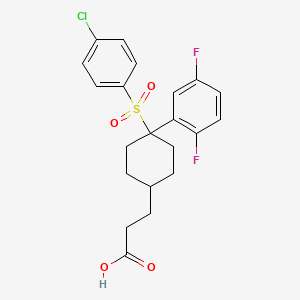

Bildung des Cyclohexyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Chlorbenzolsulfonylchlorid mit 4-(2,5-Difluorphenyl)cyclohexanon in Gegenwart einer Base wie Triethylamin.

Bildung des Propansäure-Derivats: Das Cyclohexyl-Zwischenprodukt wird dann mit 3-Brompropansäure in Gegenwart einer Base umgesetzt, um das Endprodukt this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Flusschemie und fortschrittlicher Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the Notch signaling pathway.

Biology: Investigated for its effects on cell differentiation and proliferation.

Medicine: Studied in clinical trials for the treatment of various cancers, including pancreatic ductal adenocarcinoma and uterine leiomyosarcoma

Industry: Potential applications in the development of novel cancer therapies and as a research tool in drug discovery

Wirkmechanismus

Target of Action

MK-0752, a potent and orally active compound, primarily targets the Gamma-secretase subunit APH-1A . Gamma-secretase is an enzyme required for the activation of the Notch pathway . The Notch pathway plays a crucial role in cell proliferation, survival, apoptosis, and differentiation .

Mode of Action

This compound acts as a specific inhibitor of Gamma-secretase . It interacts with the Gamma-secretase subunit APH-1A, inhibiting its function . This inhibition leads to a dose-dependent reduction of Aβ40, a peptide produced by the action of Gamma-secretase on amyloid precursor protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting Gamma-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of the Notch pathway . This inhibition disrupts the normal signaling of the pathway, affecting the transcription of prosurvival genes such as the hairy enhancer of split (HES) gene families .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It is known that this compound can cross theblood-brain barrier . The compound is administered orally, and its half-life is approximately 15 hours .

Result of Action

The inhibition of the Notch pathway by this compound leads to a reduction in the generation of Aβ in the central nervous system (CNS) . In clinical trials, this compound has shown potential antitumor efficacy. For instance, in a study involving patients with pancreatic cancer, 13 out of 19 patients achieved stable disease, and one patient achieved a confirmed partial response .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s toxicity is schedule-dependent

Safety and Hazards

MK-0752 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In clinical trials, the most common drug-related toxicities were diarrhea, nausea, vomiting, and fatigue .

Zukünftige Richtungen

MK-0752 has shown promise in clinical trials for the treatment of various diseases, including Alzheimer’s disease and various cancers . It has been found to be effective in pre-clinical models of pancreatic cancer, in combination with gemcitabine . Future research may focus on its potential as a candidate for cancer stem cell-targeting therapy .

Biochemische Analyse

Biochemical Properties

MK-0752 shows a dose-dependent reduction of Aβ40 with an IC50 of 5 nM in human SH-SY5Y cells . It interacts with γ-secretase, an enzyme that plays a crucial role in the cleavage of single-pass transmembrane proteins within their transmembrane domain .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma cells . In another study, this compound demonstrated strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of γ-secretase . This inhibition results in a decrease in the production of Aβ40, a peptide that is implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound has been found to decrease the expression of HES1, a downstream target of the Notch signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound reduced the generation of new amyloid β protein in the brain of rhesus monkeys . No increase in this compound AUC (area under the curve) was observed beyond 1800mg once weekly .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, in a study involving rhesus monkeys, the generation of new amyloid β protein was partially blocked with the administration of 60 mg/kg of this compound, and nearly completely blocked at the 240 mg/kg dose .

Transport and Distribution

Details regarding the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound is orally bioavailable and can cross the blood-brain barrier .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely that this compound interacts with γ-secretase at the cell membrane, where this enzyme is typically localized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK-0752 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: This step involves the reaction of 4-chlorobenzene sulfonyl chloride with 4-(2,5-difluorophenyl)cyclohexanone in the presence of a base such as triethylamine.

Formation of the propanoic acid derivative: The cyclohexyl intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-0752 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung der entsprechenden Alkohole führen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylchloridgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um den Notch-Signalweg zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zelldifferenzierung und Proliferation.

Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten untersucht, darunter das duktale Pankreaskarzinom und das Uterusleiomyosarkom

Industrie: Potenzielle Anwendungen bei der Entwicklung neuartiger Krebstherapien und als Forschungswerkzeug in der Wirkstoffforschung

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Gamma-Sekretase hemmt, einen Enzymkomplex, der an der Spaltung des Notch-Rezeptors beteiligt ist. Diese Hemmung verhindert die Freisetzung der intrazellulären Domäne von Notch, wodurch die Aktivierung des Notch-Signalwegs blockiert wird. Der Notch-Weg ist entscheidend für die Zelldifferenzierung, Proliferation und Apoptose, und seine Dysregulation ist an verschiedenen Krebsarten beteiligt. Durch die Modulation dieses Weges kann this compound das Wachstum von Krebszellen hemmen und Apoptose induzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

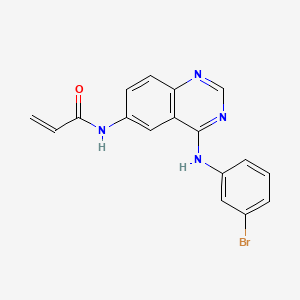

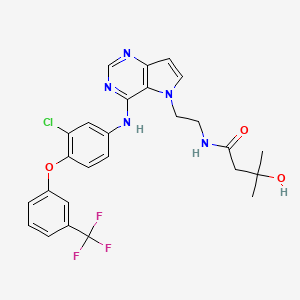

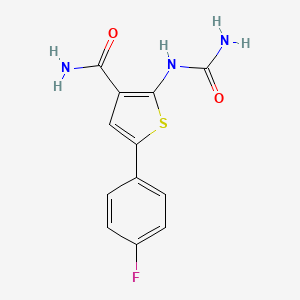

PF-03084014: Ein weiterer Gamma-Sekretase-Inhibitor, der auf den Notch-Signalweg abzielt.

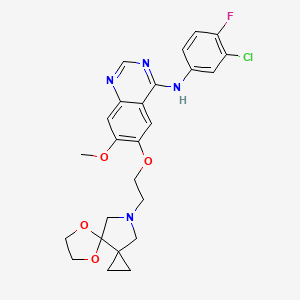

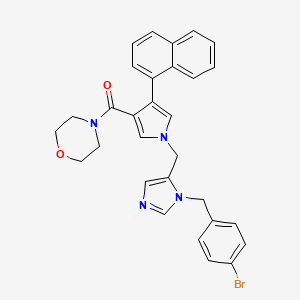

RO4929097: Ein Gamma-Sekretase-Inhibitor, der auf sein Potenzial in der Krebstherapie untersucht wird.

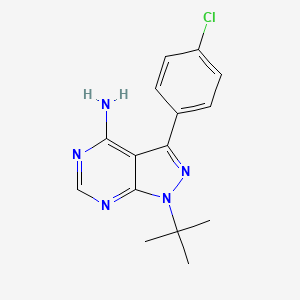

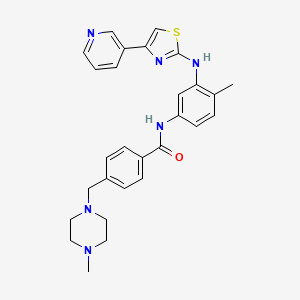

LY3039478: Ein Gamma-Sekretase-Inhibitor mit ähnlichen Wirkmechanismen.

Einzigartigkeit von MK-0752

This compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für Gamma-Sekretase. Es hat vielversprechende Ergebnisse in präklinischen und klinischen Studien gezeigt, insbesondere in Kombination mit anderen Chemotherapeutika. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht es auch zu einem wertvollen Kandidaten für die Behandlung von Tumoren des zentralen Nervensystems .

Eigenschaften

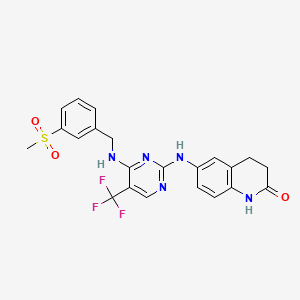

IUPAC Name |

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJIFAKUZNNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026086, DTXSID70915051 | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471905-41-6, 952578-68-6 | |

| Record name | MK-0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0752 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0752 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MK0752 interact with its target and what are the downstream effects?

A1: MK0752 is a synthetic small molecule that acts as a gamma-secretase inhibitor. [] Gamma-secretase is an enzyme complex involved in the cleavage of Notch receptors, which are transmembrane proteins involved in various cellular processes, including cell fate determination, survival, and proliferation. [] By inhibiting gamma-secretase, MK0752 prevents the cleavage of Notch receptors, effectively blocking the Notch signaling pathway. [] This inhibition has been shown to induce growth arrest and apoptosis in tumor cells with overactivated Notch signaling. []

Q2: What is known about MK0752's efficacy in preclinical models of cancer?

A2: Research indicates that MK0752 has demonstrated antineoplastic effects in vitro in HPV-positive head and neck squamous cell carcinoma. [] Additionally, studies have investigated the potential of MK0752 in treating triple-negative breast cancer (TNBC) by incorporating it into solid lipid nanoparticles (SLNs) functionalized with DR-5 and DLL-4 monoclonal antibodies. [] This approach aims to improve the targeted delivery of MK0752 to TNBC cells and enhance its therapeutic efficacy while minimizing off-target side effects. []

Q3: Has MK0752 been studied in a clinical setting?

A3: Yes, MK0752 has been investigated in a Phase I clinical trial involving children with recurrent or refractory central nervous system (CNS) malignancies. [, ] The trial aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of MK0752 in this patient population. [] Additionally, researchers assessed the expression of Notch and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment with MK0752. []

Q4: Are there any preclinical studies looking at the impact of MK0752 on specific cell types?

A4: Yes, research has shown that MK0752 can ameliorate sepsis-induced renal injury in a mouse model by reducing proinflammatory cytokines and modulating the Notch1 signaling pathway. [] Further investigation revealed that MK0752 effectively reduced the protein expression of Notch1, CXCR4, and p-mTOR in glioma initiating cells (GICs), leading to reduced invasion and migration capabilities of these cells. [] These findings highlight the potential of MK0752 as a therapeutic agent targeting Notch1 signaling in various disease contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.